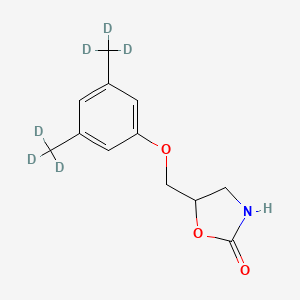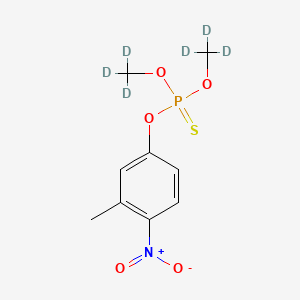![molecular formula C22H28F3N3O2SSi B563074 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole CAS No. 1076198-62-3](/img/structure/B563074.png)
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Lansoprazole Sulfide . It has a molecular formula of C16H14F3N3OS and a molecular weight of 353.36 . It is a metabolite of Lansoprazole, a gastric pump inhibitor .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-CHLOROMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE and 1H-BENZOIMIDAZOLE-2-THIOL .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pyridine ring via a sulfur atom and a methyl group . The pyridine ring is substituted with a trifluoroethoxy group at the 4-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . It has a density of 1.41 and a pKa of 10.60±0.10 (Predicted) . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
This compound has been synthesized and tested for various medicinal applications. For instance, Kubo et al. (1990) explored its synthesis for antiulcer agents, noting its superiority to omeprazole in anti-secretory and antiulcer potencies, particularly in protecting gastric mucosa from ethanol-induced damage (Kubo et al., 1990).
Antibacterial Properties
Kühler et al. (2002) studied derivatives of this compound for their selective antibacterial properties against Helicobacter spp., although they also noted a susceptibility to metabolic oxidation which could compromise its utility as an antibacterial agent (Kühler et al., 2002).
Synthesis Techniques
Sailu et al. (2008) discussed the microwave synthesis of this compound, highlighting its role as an intermediate in the industrial synthesis of the anti-ulcer drug Lansoprazole (Sailu et al., 2008).
Crystal Structure Analysis
Swamy and Ravikumar (2007) analyzed the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions (Swamy & Ravikumar, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl]oxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O2SSi/c1-14-18(26-10-9-19(14)29-13-22(23,24)25)12-31-20-27-16-8-7-15(11-17(16)28-20)30-32(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQJEQHDCQXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662127 |
Source


|
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole | |
CAS RN |
1076198-62-3 |
Source


|
| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
